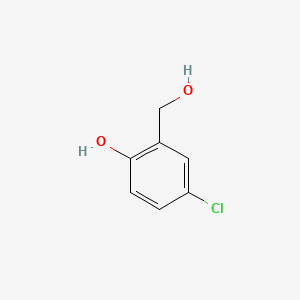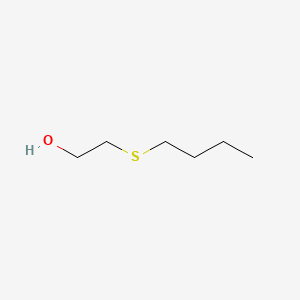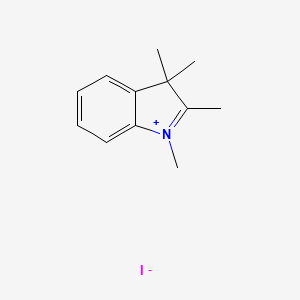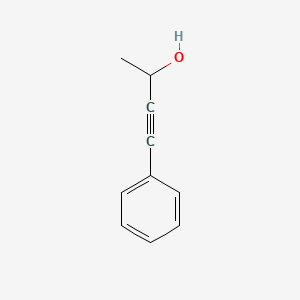
4-Phenyl-3-butyn-2-ol
Übersicht
Beschreibung
4-Phenyl-3-butyn-2-ol is an organic compound with the empirical formula C10H10O . It is also known by the synonym 3-Hydroxy-1-phenyl-1-butyne . The molecular weight of this compound is 146.19 .
Synthesis Analysis
While specific synthesis methods for 4-Phenyl-3-butyn-2-ol were not found in the search results, it’s worth noting that the compound can be reduced to form trans-4-phenyl-3-buten-2-one (PBO) and 4-phenyl-3-butyn-2-ol (PBYOL) when incubated with rat liver microsomes in the presence of NADPH .Molecular Structure Analysis
The molecular structure of 4-Phenyl-3-butyn-2-ol consists of a phenyl group attached to a 3-butyn-2-ol moiety . The compound has one hydrogen bond donor and one hydrogen bond acceptor .Physical And Chemical Properties Analysis
4-Phenyl-3-butyn-2-ol has a density of 1.1±0.1 g/cm3 and a boiling point of 250.1±23.0 °C at 760 mmHg . The compound has a refractive index of 1.566 and a molar refractivity of 44.8±0.4 cm3 . It has a flash point of 112.9±15.6 °C .Wissenschaftliche Forschungsanwendungen
Drug Metabolism and Disposition
Summary of Application
“4-Phenyl-3-butyn-2-ol” is used in the study of reductive metabolism of an α,β-Ketoalkyne, 4-Phenyl-3-Butyn-2-One, by Rat Liver Preparations . The triple-bond-reduced product trans -4-phenyl-3-buten-2-one (PBO) and the carbonyl-reduced product 4-phenyl-3-butyn-2-ol (PBYOL) were formed when PBYO was incubated with rat liver microsomes in the presence of NADPH .
Methods of Application
The triple bond of 1-phenyl-1-butyne, deprenyl, ethynylestradiol, ethinamate, and PBYOL, in which the triple bond is not adjacent to a carbonyl group, were not reduced by liver microsomes even in the presence of NADPH . PBO was further reduced to 4-phenyl-2-butanone (PBA) by liver cytosol with NADPH . PBYOL was also formed from PBYO by liver cytosol in the presence of NADPH or NADH .
Results or Outcomes
The microsomal triple-bond reductase activity was inhibited by disulfiram, 7-dehydrocholesterol, and 18β-glycyrrhetinic acid but not β-diethylaminoethyldiphenylpropylacetate or carbon monoxide . The triple-bond reductase activity in liver microsomes was not enhanced by several inducers of the rat cytochrome P450 system . These results suggested that the triple-bond reduction is caused by a new type of reductase, not cytochrome P450 . The microsomal and cytosolic carbonyl reductase activities were not inhibited by quercitrin, indomethacin, or phenobarbital . Only S -PBYOL was formed from PBYO by liver cytosol. In contrast, liver microsomes produced R -PBYOL together with the S -enantiomer to some extent .
Organic Synthesis
Summary of Application
“4-Phenyl-3-butyn-2-ol” is often used as a building block in organic synthesis . It can be used to synthesize a variety of complex organic molecules.
Results or Outcomes
The outcomes of these reactions can be diverse, as “4-Phenyl-3-butyn-2-ol” can be used to synthesize a wide range of organic compounds .
Preparation of α-Methylene Cyclic Carbonates
Summary of Application
“4-Phenyl-3-butyn-2-ol” can be used in the preparation of α-methylene cyclic carbonates .
Methods of Application
This involves a reaction with CO2 catalyzed by transition metal salts in an ionic liquid .
Results or Outcomes
The outcome of this reaction is the formation of α-methylene cyclic carbonates .
Synthesis of Triazoles
Summary of Application
“4-Phenyl-3-butyn-2-ol” can be used in the synthesis of triazoles .
Methods of Application
This involves a copper (II)-promoted cycloaddition to azides .
Results or Outcomes
The outcome of this reaction is the formation of triazoles .
Synthesis of Isoxazolyl Compounds
Summary of Application
“4-Phenyl-3-butyn-2-ol” can be used in the preparation of (3-methyl-5-isoxazolyl)(phenyl)methanol and 1-(3-methyl-5-isoxazolyl)-1-phenyl-1-ethanol .
Methods of Application
The specific methods of application can vary greatly depending on the target molecule .
Results or Outcomes
Safety And Hazards
4-Phenyl-3-butyn-2-ol is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and causes serious eye irritation . Safety measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and using personal protective equipment .
Eigenschaften
IUPAC Name |
4-phenylbut-3-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOZFNMFSVAZAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342556 | |
| Record name | 4-Phenyl-3-butyn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-3-butyn-2-ol | |
CAS RN |
5876-76-6 | |
| Record name | 4-Phenyl-3-butyn-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80342556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phenyl-3-butyn-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


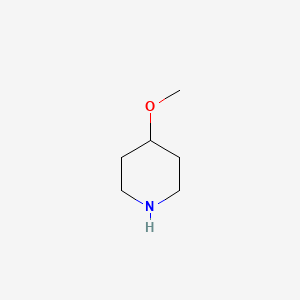
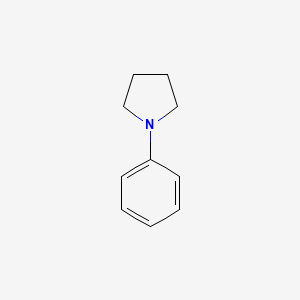
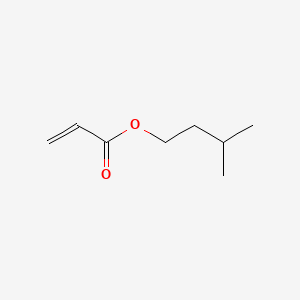
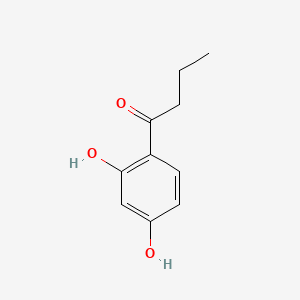
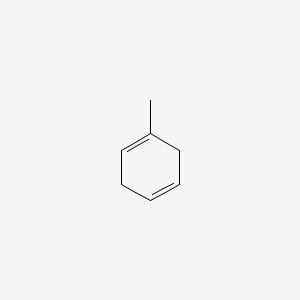
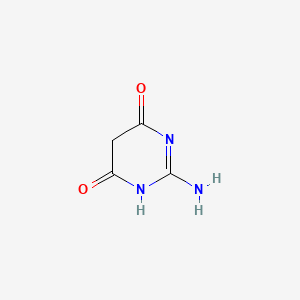
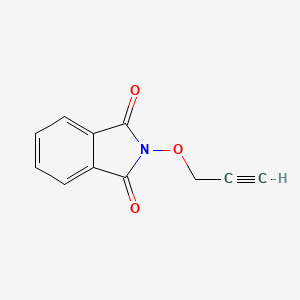
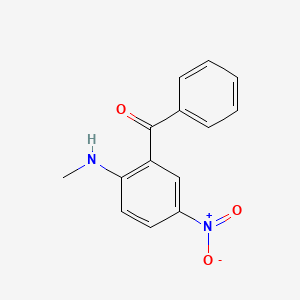
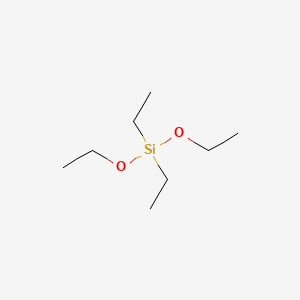
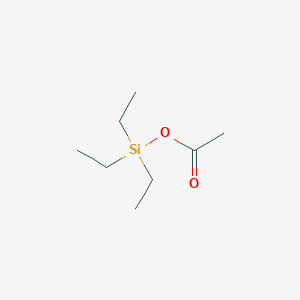
![Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-methyl-](/img/structure/B1585088.png)
